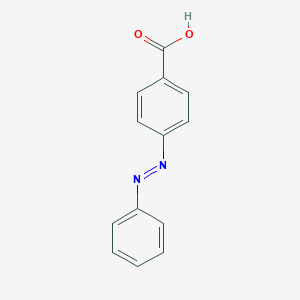

4-(PHENYLAZO)BENZOIC ACID

Descripción general

Descripción

El ácido 4-(fenildiazenil)benzoico, también conocido como ácido 4-(fenilazo)benzoico, es un compuesto orgánico con la fórmula molecular C13H10N2O2. Es un derivado del azobenceno, caracterizado por la presencia de un grupo diazenilo (-N=N-) unido a una unidad de ácido benzoico. Este compuesto es notable por sus propiedades fotoisomerizables, lo que lo hace útil en diversas aplicaciones científicas e industriales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido 4-(fenildiazenil)benzoico se puede sintetizar mediante la diazotación del ácido p-aminobenzoico seguida de la acoplamiento con nitrosobenceno . La reacción generalmente implica los siguientes pasos:

- El ácido p-aminobenzoico se trata con nitrito de sodio (NaNO2) y ácido clorhídrico (HCl) para formar la sal de diazonio.

Reacción de acoplamiento: La sal de diazonio se hace reaccionar entonces con nitrosobenceno para formar ácido 4-(fenildiazenil)benzoico.

Métodos de producción industrial

Los métodos de producción industrial para el ácido 4-(fenildiazenil)benzoico a menudo implican rutas sintéticas similares pero a mayor escala. El proceso puede incluir pasos de purificación adicionales para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 4-(fenildiazenil)benzoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de las condiciones y los reactivos utilizados.

Reducción: La reducción del grupo diazenilo puede conducir a la formación de aminas correspondientes.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o gas hidrógeno (H2) en presencia de un catalizador.

Principales productos formados

Oxidación: Los productos pueden incluir ácidos carboxílicos o quinonas.

Reducción: Las aminas son los productos principales.

Sustitución: Compuestos aromáticos sustituidos, como ácidos nitrobenzoicos o ácidos benzoicos halogenados.

Aplicaciones Científicas De Investigación

Chemical and Material Science Applications

Photoresponsive Materials

4-(Phenylazo)benzoic acid is widely utilized in the development of photoresponsive materials. Its ability to undergo trans-cis isomerization upon exposure to UV light allows it to act as a molecular switch. This property is harnessed in creating smart materials that can change their physical properties in response to light stimuli, making them suitable for applications in optical devices and sensors .

Synthesis of Dyes and Pigments

The compound is also employed in the synthesis of various dyes and pigments due to its vibrant color and stability. Its derivatives are used in textile and food industries, where color stability under light exposure is crucial . The synthesis often involves coupling reactions with other aromatic compounds to enhance color properties.

Biological Applications

Biological Imaging

In biological research, this compound has been investigated as a probe for imaging techniques. Its photoisomerizable nature allows it to be used in fluorescence microscopy, where it can help visualize cellular processes by changing its fluorescence properties upon light exposure .

Photodynamic Therapy

The compound has potential therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can generate reactive oxygen species upon light activation, targeting tumor cells while minimizing damage to surrounding healthy tissue. Studies have shown promising results in using PABA-based compounds for this purpose .

Industrial Applications

Production of Photochromic Materials

this compound is utilized in the preparation of novel photochromic materials, such as ZrO2 precursor solutions. These materials are essential in creating coatings and films that change color or opacity when exposed to light, finding applications in smart windows and optical filters .

Electrode Functionalization

The interaction of this compound with semiconductor electrodes like TiO2 and ZnO has been explored for enhancing the efficiency of solar cells and sensors. The compound can form complexes that improve charge transfer processes, contributing to more efficient energy conversion systems .

Case Studies

Mecanismo De Acción

El mecanismo de acción del ácido 4-(fenildiazenil)benzoico implica principalmente sus propiedades fotoisomerizables. Al exponerse a la luz, el compuesto experimenta una isomerización trans-cis reversible del grupo diazenilo. Esta fotoisomerización puede modular la interacción del compuesto con los objetivos moleculares, como las proteínas o los ácidos nucleicos, afectando así varias vías biológicas .

Comparación Con Compuestos Similares

Compuestos similares

Azobenceno: Similar en estructura pero carece del grupo ácido carboxílico.

4-(Fenilazo)anilina: Contiene un grupo amino en lugar de un grupo ácido carboxílico.

4-(Fenilazo)fenol: Contiene un grupo hidroxilo en lugar de un grupo ácido carboxílico.

Singularidad

El ácido 4-(fenildiazenil)benzoico es único debido a la combinación de sus propiedades fotoisomerizables y la presencia de un grupo ácido carboxílico. Esta combinación le permite participar en una gama más amplia de reacciones químicas y aplicaciones en comparación con sus análogos .

Actividad Biológica

4-(Phenylazo)benzoic acid, also known as 4-(phenyldiazenyl)benzoic acid, is a compound characterized by its azo group (-N=N-) linking a phenyl group to a benzoic acid moiety. This compound has garnered attention due to its unique biological activities, particularly in pharmacology and materials science. Its structural properties allow it to function as a photosensitive agent, which has implications in various biological and chemical applications.

- Molecular Formula : CHNO

- Molecular Weight : 226.23 g/mol

- Melting Point : 247-250°C

- Density : 1.19 g/cm³

- Boiling Point : 418.1°C at 760 mmHg

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies involving various bacterial strains, the compound demonstrated promising results, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective |

| Klebsiella pneumoniae | Effective |

| Vibrio cholerae | Effective |

| Shigella boydii | Effective |

These findings highlight the compound's potential for development into therapeutic agents targeting bacterial infections .

TRPA1 Agonist Activity

This compound is recognized as a photosensitive and photoswitchable agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1). This receptor plays a critical role in pain signaling pathways. The ability of this compound to modulate TRPA1 activity through light exposure provides a novel approach for studying pain mechanisms and developing analgesics.

- Mechanism : Upon exposure to specific wavelengths of light, the compound can induce conformational changes that activate TRPA1 channels, leading to pain signaling modulation .

Photophysical Properties

The compound's photosensitivity allows it to undergo reversible structural changes upon light exposure. This characteristic is utilized in various applications, including:

- Optical Control of Biological Processes : By utilizing the photoswitchable nature of the compound, researchers can control biological responses with high precision.

- Nanobiomolecular Machines : The compound has been integrated into designs for nanomachines that operate based on light activation .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers synthesized several organotin(IV) complexes derived from this compound and evaluated their antibacterial properties. The study concluded that these complexes exhibited enhanced antibacterial activity compared to the free ligand, indicating that modifications to the original structure can significantly improve biological efficacy .

Pain Modulation Research

In another research effort, Qiao et al. (2021) explored the use of this compound as a pharmacological tool for pain signaling studies. The findings suggested that this compound could effectively modulate TRPA1 activity, providing insights into pain mechanisms and potential therapeutic applications .

Propiedades

IUPAC Name |

4-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPTZWQFHBVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061784 | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-93-2, 37790-20-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-(phenylazo)benzoic acid?

A1: The molecular formula of this compound is C13H10N2O2, and its molecular weight is 226.23 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound displays characteristic UV-Vis absorption bands corresponding to its trans and cis isomers. The trans isomer typically exhibits a strong absorption band around 320-350 nm, while the cis isomer absorbs at shorter wavelengths, around 250-280 nm. [, , , , , , ] 1H NMR spectroscopy can be used to distinguish the isomers and study their interactions with other molecules. [, ]

Q3: How does this compound behave in different solvents?

A3: The solubility and spectroscopic properties of this compound are influenced by solvent polarity. Studies have shown spectral shifts in absorption and emission maxima depending on the solvent used. []

Q4: Can this compound be incorporated into thin films?

A4: Yes, this compound has been successfully incorporated into thin films. For instance, it can be used as a component in photochromic ZrO2 precursor solutions for preparing functional thin films. [, , ]

Q5: How does this compound interact with cyclodextrins?

A6: this compound forms inclusion complexes with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). [, , , , ] These host-guest interactions are influenced by factors like pH, temperature, and the presence of other molecules. The photoisomerization of this compound can influence its binding affinity to cyclodextrins, impacting the properties of the resulting supramolecular systems. [, , ]

Q6: Can this compound be used to create photoresponsive materials?

A7: Yes, the photoisomerization of this compound makes it a key component in various photoresponsive systems. For example, it has been used to create photoreversible micelles, hydrogels, and surfaces with switchable wettability. [, , , , , , ] The reversible change in its molecular geometry upon light irradiation triggers changes in the self-assembly and properties of these materials.

Q7: How does this compound influence the properties of surfactant systems?

A8: The inclusion of this compound in surfactant solutions can dramatically alter their rheological properties. For instance, it can induce the formation of viscoelastic fluids with tunable viscosity and thixotropy. This behavior is attributed to the formation of wormlike micelles and their transformation into other structures upon photoisomerization of the this compound. [, , , ]

Q8: Can this compound be used in the context of molecular imprinting?

A9: Yes, this compound has been successfully employed as a template molecule in molecular imprinting techniques. Its incorporation and subsequent removal from ultrathin titania films have led to the creation of size-selective nanochannels. [] This demonstrates its potential for developing selective filtration membranes and sensors.

Q9: How does this compound interact with DNA?

A10: Research suggests that azobenzene derivatives, including this compound, can interact with DNA and influence its helicity. [] While specific details regarding the interaction mechanism may require further investigation, this finding highlights the potential of this compound and its derivatives in DNA-targeting applications.

Q10: How is computational chemistry used in research on this compound?

A11: Computational methods, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the structural changes of this compound upon UV irradiation and its interactions with other molecules. [, ] These simulations provide valuable insights into the molecular mechanisms underlying its photoresponsive behavior and guide the design of novel materials and applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.